Product packaging for 1-benzyl-1H-indole-2-carbaldehyde(Cat. No.:CAS No. 81787-94-2)

1-benzyl-1H-indole-2-carbaldehyde

Cat. No.: B1626379
CAS No.: 81787-94-2
M. Wt: 235.28 g/mol
InChI Key: ZEVVAMDVWHMNDL-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-2-carbaldehyde (CAS No: 81787-94-2) is a versatile aromatic aldehyde building block in organic synthesis and medicinal chemistry research. This compound features an indole core, a privileged scaffold in drug discovery, which is substituted at the 1-position with a benzyl group and at the 2-position with a formyl group. Recent investigative studies have highlighted the significant research value of 1-benzyl-indole-based hybrids, particularly as potent inhibitors of the tyrosinase enzyme . Tyrosinase is a key multi-copper enzyme critical in melanin biosynthesis, and its inhibitors are highly sought after for potential applications in the cosmetic industry for managing skin pigmentation disorders and in the food industry to prevent the enzymatic browning of fruits and vegetables . These 1-benzyl-indole hybrids function as competitive tyrosinase inhibitors, with the indole scaffold and thiosemicarbazone side chain enabling effective interaction with the enzyme's active site . The aldehyde functional group at the 2-position of this compound makes it a highly reactive synthetic intermediate, primed for further chemical transformations, most notably via condensation reactions with thiosemicarbazides to generate novel thiosemicarbazone derivatives . The benzyl group at the N-1 position has been associated with enhanced biological activity in indole derivatives, making this specific substitution pattern a valuable feature for structure-activity relationship (SAR) studies . This chemical is intended for research applications only and is not approved for human therapeutic or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B1626379 1-benzyl-1H-indole-2-carbaldehyde CAS No. 81787-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVAMDVWHMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512899
Record name 1-Benzyl-1H-indole-2-carbaldehyde
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81787-94-2
Record name 1-(Phenylmethyl)-1H-indole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81787-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Classical and Contemporary Approaches to Indole-2-Carbaldehyde Synthesis

The synthesis of the indole-2-carbaldehyde framework is a crucial step in obtaining the target compound. Various methods have been developed, ranging from classical oxidation reactions to modern formylation protocols.

Oxidation Strategies for 2-Hydroxymethylindole Derivatives

A common and direct pathway to indole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylindole precursors. These precursors are typically prepared via the reduction of indole-2-carboxylates. The choice of oxidant is critical to ensure high yields and to prevent over-oxidation to the carboxylic acid.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. libretexts.orglibretexts.org However, under carefully controlled conditions, it can be used for the synthesis of aldehydes. The oxidation of alcohols by permanganate is known to proceed under both acidic and basic conditions. libretexts.orglibretexts.orgyoutube.com For sensitive substrates like indoles, the reaction conditions must be finely tuned to avoid degradation of the heterocyclic ring and over-oxidation of the desired aldehyde. libretexts.org While effective for certain robust substrates, the strong oxidizing nature of KMnO4 often leads to the formation of the corresponding carboxylic acid as a major byproduct, which can complicate purification and lower the yield of the target aldehyde. libretexts.orgyoutube.com

Activated manganese dioxide (MnO2) is a preferred reagent for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes and ketones. mychemblog.com This reagent is particularly well-suited for the oxidation of 2-hydroxymethylindoles to indole-2-carbaldehydes due to its mild and selective nature. mychemblog.comrsc.org The reaction is heterogeneous, occurring on the surface of the MnO2 particles, and typically requires a large excess of the reagent to achieve complete conversion. acsgcipr.org The quality and activation of the MnO2 are critical for reproducibility. acsgcipr.org This method is advantageous as it minimizes the risk of over-oxidation and is compatible with the electron-rich indole (B1671886) nucleus. mychemblog.comrsc.orgacsgcipr.org

Table 1: Comparison of Oxidation Methods for 2-Hydroxymethylindoles

OxidantTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO4)Aqueous solution, acidic or basicPowerful, inexpensiveOften leads to over-oxidation to carboxylic acid, potential for ring degradation
Activated Manganese Dioxide (MnO2)Suspension in organic solvent (e.g., chloroform, acetone)Mild, selective for aldehyde formation, good for sensitive substratesRequires large excess of reagent, activity can be variable

Sequential Reduction-Oxidation Routes from Indole-2-Carboxylates

A widely employed strategy for the synthesis of indole-2-carbaldehydes involves a two-step sequence starting from more readily available indole-2-carboxylates. rsc.orgclockss.org The first step is the reduction of the ester functionality to a primary alcohol, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4). rsc.org This transformation is generally high-yielding and provides the 2-hydroxymethylindole intermediate. The subsequent step is the selective oxidation of this alcohol to the aldehyde, as detailed in the preceding section, with activated manganese dioxide being a common reagent of choice. rsc.org This reduction-oxidation sequence offers a reliable and versatile route to a variety of substituted indole-2-carbaldehydes.

Alternative Formylation and Functionalization Protocols

Direct introduction of a formyl group at the C2 position of an indole ring presents a more atom-economical approach.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comjk-sci.comwikipedia.org It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). chemistrysteps.comwikipedia.org While the Vilsmeier-Haack reaction on unsubstituted indole preferentially occurs at the C3 position, formylation of N-substituted indoles, such as 1-benzylindole, can be directed to the C2 position under certain conditions, although mixtures of isomers are common.

Another powerful strategy involves ortho-lithiation . In this method, the indole nitrogen is first protected, for instance with a benzyl (B1604629) group. The C2 proton is then abstracted by a strong base, such as n-butyllithium or tert-butyllithium (B1211817), to generate a 2-lithioindole species. commonorganicchemistry.comthieme-connect.de This organolithium intermediate can then be quenched with an electrophilic formylating agent, like DMF, to introduce the aldehyde group at the C2 position. commonorganicchemistry.comthieme-connect.de This method offers high regioselectivity for C2 functionalization.

N-Benzylation Strategies for Indole Scaffolds

The introduction of a benzyl group onto the indole nitrogen is a common protecting group strategy and a key step in the synthesis of the title compound. This transformation is typically achieved by treating the indole or an indole derivative with a benzylating agent in the presence of a base.

A widely used and efficient method involves the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). orgsyn.org The resulting indolide anion is a potent nucleophile that readily reacts with benzyl bromide or benzyl chloride to afford the N-benzylated product in high yield. orgsyn.org This method is broadly applicable to a wide range of indole substrates. orgsyn.org

Alternative methods for N-alkylation include copper-catalyzed couplings and phase-transfer catalysis, which can offer advantages under specific circumstances, such as milder reaction conditions or improved functional group tolerance. organic-chemistry.org

Table 2: Representative N-Benzylation of Indole

BaseBenzylating AgentSolventYieldReference
Potassium Hydroxide (KOH)Benzyl BromideDimethyl Sulfoxide (DMSO)85-89% orgsyn.org

Alkylation of the Indole Nitrogen with Benzyl Halides

A fundamental and widely employed method for the N-substitution of indoles is the direct alkylation of the indole nitrogen with a suitable benzyl halide, such as benzyl bromide or benzyl chloride. orgsyn.orgrsc.org This reaction is a classic SN2 type process where the indole anion, generated by a base, acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion.

The acidity of the N-H proton of the indole ring (pKa ≈ 17 in DMSO) allows for its deprotonation by a variety of bases to form the indolide anion. youtube.com This anion is ambident, meaning it has two nucleophilic sites: the nitrogen and the C-3 position. However, alkylation at the nitrogen is generally favored, particularly in polar aprotic solvents. orgsyn.org The choice of base and reaction conditions is crucial to ensure high selectivity for N-alkylation over the competing C-alkylation. rsc.org

Commonly used benzylating agents include:

Benzyl bromide: Highly reactive and often used for efficient benzylation. orgsyn.orgrsc.org

Benzyl chloride: A less reactive but often more cost-effective alternative to benzyl bromide. google.com

The reaction is typically carried out by first treating the indole substrate with a base to form the anion, followed by the addition of the benzyl halide. youtube.com

Base-Catalyzed and Phase-Transfer Catalyzed N-Benzylation Methodologies

The selection of the base is critical for the successful N-benzylation of indoles. A range of bases, from strong to mild, have been utilized, each with its own advantages and limitations.

Base-Catalyzed Methodologies: Strong bases such as sodium hydride (NaH) are frequently used to achieve complete deprotonation of the indole N-H, leading to the formation of the sodium indolide salt. youtube.comrsc.org This method is highly effective but requires anhydrous reaction conditions and careful handling of the pyrophoric sodium hydride.

Milder inorganic bases like potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) are also commonly employed, often in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). orgsyn.orgrsc.org These conditions are often more practical and safer for larger-scale synthesis. For instance, the combination of KOH in DMSO has proven to be a simple and high-yielding system for the N-alkylation of various indoles. orgsyn.org Organic bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been used catalytically for N-alkylation under mild conditions. google.com

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers an alternative and often more efficient method for N-alkylation. In this technique, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the indolide anion from the solid or aqueous phase to the organic phase where the benzyl halide is dissolved. This allows the reaction to proceed under heterogeneous conditions, often with milder bases like solid KOH or NaOH, and at lower temperatures. PTC can lead to improved yields, reduced reaction times, and simpler work-up procedures.

Optimization of Reaction Conditions for N-Substitution

The efficiency and selectivity of the N-substitution reaction are highly dependent on several factors that can be optimized.

ParameterVariationEffect on Reaction
Solvent Polar aprotic (DMF, DMSO, Acetonitrile) vs. Nonpolar (Toluene, THF)Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation over C-alkylation by effectively solvating the cation of the base and promoting the formation of a "naked" and highly reactive indolide anion. orgsyn.orgrsc.org
Base Strong (NaH, n-BuLi) vs. Weaker (K₂CO₃, KOH)Stronger bases ensure complete deprotonation, potentially leading to faster reactions, but may require stricter anhydrous conditions. youtube.comrsc.org Weaker bases are often sufficient and safer for many applications. orgsyn.orgrsc.org
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to the formation of side products. Optimization is necessary to find a balance between reaction time and yield. acs.org
Leaving Group I > Br > ClThe reactivity of the benzyl halide depends on the leaving group ability of the halide. Benzyl bromide is generally more reactive than benzyl chloride. google.com

For example, a study on the N-alkylation of indoles showed that using KOH as the base in dioxane at 100 °C provided good yields. rsc.org Another protocol highlighted the use of K₂CO₃ in DMF with refluxing for several hours to achieve high yields of the N-benzylated product. rsc.org

Convergent and Divergent Synthetic Routes to 1-Benzyl-1H-indole-2-carbaldehyde

Two primary strategies exist for the synthesis of the target molecule: a convergent approach where the indole-2-carbaldehyde core is prepared first, followed by N-benzylation, and a divergent approach where 1-benzylindole is synthesized and then formylated at the C-2 position.

N-Benzylation of 1H-Indole-2-carbaldehyde Precursors

In a convergent synthesis, the commercially available or readily synthesized 1H-indole-2-carbaldehyde serves as the key precursor. This approach is direct and benefits from the well-established chemistry of N-alkylation.

The synthesis involves the deprotonation of 1H-indole-2-carbaldehyde with a suitable base, followed by reaction with benzyl bromide or chloride. The reaction conditions are similar to those used for the N-alkylation of unsubstituted indole. However, the presence of the electron-withdrawing aldehyde group at the C-2 position increases the acidity of the N-H proton, potentially allowing for the use of milder bases and reaction conditions.

A representative reaction is the treatment of 1H-indole-2-carbaldehyde with benzyl bromide and anhydrous potassium carbonate in a solvent like DMF at elevated temperatures. rsc.org This method has been shown to produce the desired this compound in good yield.

Formylation of 1-Benzyl-1H-indole Scaffolds

The divergent strategy begins with the synthesis of 1-benzyl-1H-indole, which is then subjected to a formylation reaction to introduce the aldehyde group at the C-2 position.

Synthesis of 1-Benzyl-1H-indole: This precursor is typically prepared by the N-alkylation of indole with a benzyl halide, as described in section 2.2.1. orgsyn.orgsigmaaldrich.com

Formylation at C-2: Formylation of the indole ring is a classic electrophilic substitution reaction. While the C-3 position is the most electron-rich and typically the preferred site of attack for electrophiles, C-2 formylation can be achieved through specific methods. bhu.ac.in

One of the most effective methods for regioselective C-2 formylation of an N-substituted indole is through lithiation followed by quenching with a formylating agent . This involves the deprotonation of the C-2 position of 1-benzyl-1H-indole using a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C). researchgate.net The resulting 2-lithio-1-benzyl-1H-indole is a potent nucleophile that can then be reacted with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group at the C-2 position. researchgate.net The N-benzyl group serves as a protecting group for the acidic N-H, allowing for the specific metallation at the C-2 position. bhu.ac.in

Synthetic Strategies for Substituted this compound Derivatives

The synthesis of derivatives of this compound, with substituents on either the indole nucleus or the benzyl group, is of significant interest for developing new therapeutic agents and functional materials. These derivatives can be prepared by modifying the synthetic routes described above.

Substitution on the Benzyl Group: This is achieved by using a substituted benzyl halide in the N-alkylation step. A wide variety of substituted benzyl bromides and chlorides are commercially available or can be easily prepared, allowing for the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzyl ring. For example, using a methoxy-substituted benzyl chloride would lead to the corresponding methoxy-benzyl-indole derivative.

Substitution on the Indole Ring: To obtain derivatives with substituents on the indole core (e.g., at the 4, 5, 6, or 7-positions), one can start with a pre-substituted indole. For example, starting with 5-bromo-1H-indole, one could perform the N-benzylation followed by C-2 formylation to yield 1-benzyl-5-bromo-1H-indole-2-carbaldehyde. The bromo-substituent can then be used for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions), providing access to a vast array of derivatives. nih.gov

Regioselective Modifications of the Indole Ring System

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution. bhu.ac.in In this compound, the C-2 position is blocked, and the C-3 position, while typically the most reactive site in indoles, is deactivated by the adjacent electron-withdrawing aldehyde group. bhu.ac.in Consequently, electrophilic substitution reactions are directed towards the benzene (B151609) portion of the heterocycle. The N-benzyl group is weakly activating, and the C-2 aldehyde group is deactivating, leading to substitution primarily at the C-5 and C-7 positions.

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer precise control over regioselectivity. These reactions bypass the inherent reactivity patterns of classical electrophilic substitutions. For instance, palladium-catalyzed direct C-H alkylation has been shown to be effective at the C-2 position of NH-indoles, but with the C-2 position occupied in the target molecule, similar strategies can be adapted for other positions. organic-chemistry.org Reports on the direct C-H functionalization of the indole C-4 and C-7 positions often utilize a directing group to achieve selectivity. nih.gov For 1,2-disubstituted indoles, C-H activation provides a powerful tool for introducing substituents onto the carbocyclic ring, a challenging transformation via classical methods.

Reaction TypeReagents and ConditionsPosition of ModificationProduct TypeReference
Halogenation (Bromination)N-Bromosuccinimide (NBS), CCl4C-5 / C-7 (Predicted)Bromo-substituted indole nih.gov
NitrationHNO3, Ac2OC-5 (Predicted)Nitro-substituted indole nii.ac.jp
Friedel-Crafts AcylationAcCl, AlCl3C-5 / C-7 (Predicted)Acyl-substituted indole nih.gov
C-H AlkenylationRh(III) catalyst, Cu(OAc)2, alkeneC-7 (by analogy)Alkenyl-substituted indole nih.gov

Functional Group Interconversions at the Aldehyde Moiety

The aldehyde group at the C-2 position of this compound is a versatile functional handle, enabling a wide array of chemical transformations to access diverse molecular architectures.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-benzyl-1H-indole-2-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, from classic reagents like potassium permanganate to milder, more selective systems. Modern photocatalytic methods using heterogeneous catalysts also offer green alternatives for this oxidation. researchgate.net

Reduction: Reduction of the aldehyde furnishes the primary alcohol, (1-benzyl-1H-indol-2-yl)methanol. This is commonly accomplished using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Greener methodologies utilizing silanes with nickel catalysts or reductions in aqueous media have also been developed. rsc.org

Condensation Reactions: The carbonyl group undergoes condensation with various nucleophiles.

Imine Formation: Reaction with primary amines leads to the formation of Schiff bases or imines, which are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles. nih.govresearchgate.net

Henry Reaction: Condensation with nitroalkanes, such as nitromethane (B149229) or nitroethane, yields β-nitroalkene intermediates. Subsequent reduction of these adducts, typically with LiAlH₄, provides access to tryptamine (B22526) analogues, such as 2-(2-aminoethyl) and 2-(2-aminopropyl) indoles, which are important pharmacophores. derpharmachemica.com

Wittig and Related Reactions: The Wittig reaction with phosphorus ylides or the Horner-Wadsworth-Emmons reaction with phosphonate (B1237965) carbanions converts the aldehyde into various substituted alkenes.

TransformationReagents and ConditionsProduct Functional GroupReference
OxidationKMnO4 or CrO3-based reagentsCarboxylic Acid
ReductionNaBH4 or LiAlH4Primary Alcohol
Reductive Amination1. R-NH2; 2. NaBH3CN or H2/PdSecondary/Tertiary Amine derpharmachemica.com
Imine FormationPrimary Amine (e.g., Aniline), acid catalystImine (Schiff Base) nih.gov
Henry Reaction1. Nitroalkane, base; 2. LiAlH4Primary Amine (Tryptamine analogue) derpharmachemica.com
Wittig ReactionPh3P=CHR (Phosphorus ylide)Alkene testbook.com

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For 1-benzyl-1H-indole-2-carbaldehyde, a complete assignment of the proton and carbon signals is crucial for unambiguous identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the benzyl (B1604629) group, and the aldehyde functional group. The chemical shifts are influenced by the electronic environment of each proton.

The aldehydic proton (CHO) is anticipated to be the most downfield signal, typically appearing as a singlet in the range of δ 9.8–10.2 ppm due to the strong deshielding effect of the carbonyl group. The methylene (B1212753) protons (CH₂) of the benzyl group are expected to produce a singlet around δ 5.4-5.6 ppm. The protons of the phenyl ring of the benzyl group will likely appear as a multiplet in the aromatic region, between δ 7.2 and 7.4 ppm.

The protons on the indole nucleus will have characteristic shifts. The H-3 proton is expected to be a singlet around δ 7.2-7.4 ppm. The protons on the benzo-fused part of the indole ring (H-4, H-5, H-6, and H-7) will resonate in the aromatic region, typically between δ 7.1 and 7.8 ppm, with their multiplicity and exact shifts depending on their coupling with adjacent protons.

For comparative purposes, the experimental ¹H NMR data for the isomeric 1-benzyl-1H-indole-3-carbaldehyde shows a singlet for the aldehydic proton at 10.01 ppm, a singlet for the benzylic protons at 5.37 ppm, and a series of multiplets for the aromatic protons between 7.16 and 8.38 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
CHO 9.8 - 10.2 s
CH₂ (benzyl) 5.4 - 5.6 s
H-3 7.2 - 7.4 s
H-4 7.6 - 7.8 d
H-5 7.1 - 7.3 t
H-6 7.3 - 7.5 t
H-7 7.5 - 7.7 d

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Predicted values are based on general principles and data from similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found significantly downfield, expected in the range of δ 180-185 ppm. The carbons of the indole and benzyl aromatic rings will appear in the δ 110-140 ppm region. The benzylic methylene carbon is anticipated around δ 50-55 ppm.

In the case of the related isomer, 1-benzyl-1H-indole-3-carbaldehyde , the aldehydic carbon resonates at δ 184.62 ppm, the benzylic carbon at δ 50.95 ppm, and the aromatic carbons in the range of δ 110.35-138.43 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 180 - 185
C-2 140 - 145
C-3 115 - 120
C-3a 128 - 132
C-4 122 - 126
C-5 123 - 127
C-6 120 - 124
C-7 110 - 114
C-7a 136 - 140
CH₂ (benzyl) 50 - 55
C (benzyl, ipso) 135 - 139
C (benzyl, ortho) 127 - 130
C (benzyl, meta) 128 - 131

Note: Predicted values are based on general principles and data from similar compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the benzo-fused ring of the indole and within the phenyl ring of the benzyl group.

An HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would allow for the definitive assignment of quaternary carbons and the connection of the benzyl and aldehyde groups to the indole core. For example, a correlation between the benzylic CH₂ protons and the indole C-2 and C-7a carbons would confirm the N-benzylation site. Similarly, correlations from the aldehydic proton to C-2 and C-3 would verify the position of the formyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Characteristic Absorptions

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O stretching of the aldehyde group is anticipated in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations of the indole and benzyl rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. For the related 1-benzyl-1H-indole-3-carbaldehyde , a strong C=O stretch is reported in the range of 1635–1650 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorptions for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2950 Medium-Weak
C=O Stretch (Aldehyde) 1680 - 1700 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

Raman Spectroscopy Band Assignments

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum, though typically weaker than in the IR. The aromatic ring stretching vibrations are usually strong and well-defined in the Raman spectrum, providing a characteristic fingerprint for the molecule. The symmetric breathing modes of the aromatic rings are also a prominent feature.

Table 4: Predicted Raman Spectroscopy Band Assignments for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Strong
C=O Stretch (Aldehyde) 1680 - 1700 Weak-Medium
Aromatic C=C Stretch 1450 - 1600 Strong
Ring Breathing (Indole) 1000 - 1050 Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides an experimental mass that can be compared to the calculated theoretical mass, unequivocally verifying the molecular formula. The molecular formula for this compound is C₁₆H₁₃NO. nih.gov The calculated exact mass for the protonated molecule [M+H]⁺ is 236.1075.

Beyond confirming the molecular formula, HRMS coupled with fragmentation techniques provides insight into the compound's structure. The fragmentation pattern is a molecular fingerprint, revealing the most likely cleavage points under energetic conditions. For this compound, the primary fragmentation pathways would involve the cleavage of the benzylic group and the aldehyde moiety.

Key Fragmentation Pathways:

Loss of the benzyl group: A major fragmentation pathway is the cleavage of the N-C bond connecting the benzyl group to the indole nitrogen, resulting in a prominent peak corresponding to the benzyl cation ([C₇H₇]⁺, m/z 91) and the 1H-indole-2-carbaldehyde radical cation.

Loss of carbon monoxide: The aldehyde group can lose a molecule of carbon monoxide (CO), a characteristic fragmentation for aromatic aldehydes, leading to a fragment ion with an m/z value 28 units less than the parent ion.

Formation of the indoylmethylium ion: Subsequent fragmentation can lead to the formation of various stable ions characteristic of the indole core.

ParameterValue
Molecular FormulaC₁₆H₁₃NO
Calculated Exact Mass [M]235.0997 g/mol
Calculated Exact Mass [M+H]⁺236.1075 g/mol
Primary Fragmentation Ion (m/z)91 ([C₇H₇]⁺)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy molecular orbital. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π systems, such as this compound.

The chromophore of this molecule consists of the indole ring system, which is inherently aromatic and contains a conjugated π-electron system, extended by the aldehyde group at the 2-position. The benzyl group at the N1 position, while not in direct conjugation with the indole π-system, can influence the electronic environment. The absorption of UV light by this molecule results in electronic transitions, primarily of two types:

π → π* transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and typically result in strong absorption bands. For indole derivatives, these transitions are often observed in the 200-300 nm range. libretexts.orgpsu.edu

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the aldehyde oxygen) to a π* antibonding orbital. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions and occur at longer wavelengths.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands reflecting these transitions. The indole core itself has strong absorptions, which are modulated by the aldehyde substituent. psu.edu The aldehyde group acts as a chromophore and its conjugation with the indole ring typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted indole.

Wavelength (λₘₐₓ)Electronic TransitionChromophore
~290-310 nmπ → πConjugated Indole-aldehyde system
>310 nmn → πAldehyde carbonyl group

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and how it packs within a crystal lattice.

While specific crystallographic data for this compound is not available in the searched literature, analysis of closely related structures, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, provides valuable insights into the expected structural features. nih.gov In such structures, the indole ring system is essentially planar. nih.gov A key structural parameter is the dihedral angle between the plane of the indole ring and the attached N-substituent (the benzyl group in this case). For a related sulfonylated derivative, this angle was found to be 76.24°. nih.gov A similar significant twist is expected for this compound due to steric hindrance between the benzyl group and the indole core.

The crystal packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde oxygen and C-H···π interactions between aromatic rings. nih.gov These interactions assemble the molecules into a three-dimensional network.

ParameterValue
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c
Dihedral Angle (Indole/Substituent)76.24° (between indole and phenylsulfonyl) nih.gov
Key InteractionsC-H···O and C-H···π interactions nih.gov
Note: Data is for a structurally analogous compound and serves as a predictive model. nih.gov

Chemical Reactivity and Transformation Mechanisms

Reactions at the Aldehyde Functional Group of 1-Benzyl-1H-indole-2-carbaldehyde

The aldehyde group at the C2-position of the indole (B1671886) ring is a versatile handle for various chemical modifications. It can readily undergo oxidation, reduction, and nucleophilic addition reactions.

Oxidation Pathways Leading to Carboxylic Acid Analogues

The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid, 1-benzyl-1H-indole-2-carboxylic acid. This transformation is a common step in the synthesis of more complex indole derivatives. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Common oxidizing agents include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction typically involves treating the aldehyde with the oxidizing agent in a suitable solvent system. For instance, the oxidation of a similar compound, 1-benzyl-2-chloro-1H-indole-3-carbaldehyde, to its carboxylic acid derivative highlights the feasibility of this transformation.

Table 1: Oxidation of Indole-2-carbaldehydes

Starting Material Oxidizing Agent Product Reference
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Potassium permanganate or Chromium trioxide 1-Benzyl-2-chloro-1H-indole-3-carboxylic acid
6-(benzyloxy)-1H-indole-2-carbaldehyde Not specified 6-(benzyloxy)-1H-indole-2-carboxylic acid

Reduction Reactions to Corresponding Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol, yielding (1-benzyl-1H-indol-2-yl)methanol. This reduction is typically achieved using hydride reagents. libretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The addition of a hydride ion to the carbonyl carbon of the aldehyde leads to the formation of an alkoxide intermediate, which is then protonated to give the alcohol. libretexts.org Aldehydes are generally more reactive than ketones, and this reduction proceeds efficiently. libretexts.org

Table 2: Reduction of Indole-2-carbaldehydes

Starting Material Reducing Agent Product Reference
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Sodium borohydride or Lithium aluminum hydride (1-Benzyl-2-chloro-1H-indol-3-yl)methanol
Aldehyde/Ketone Sodium borohydride or Lithium aluminum hydride Primary/Secondary Alcohol libretexts.org
6-(benzyloxy)-1H-indole-2-carbaldehyde Not specified (6-(benzyloxy)-1H-indol-2-yl)methanol

Nucleophilic Addition Reactions and Adduct Formation

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by various nucleophiles. These reactions lead to the formation of a wide array of adducts and are fundamental in constructing more complex molecular architectures.

Examples of nucleophilic addition reactions include:

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Henry Reaction: A base-catalyzed reaction with nitroalkanes to produce β-nitro alcohols.

Grignard Reaction: Addition of organomagnesium halides to form secondary alcohols.

Thiosemicarbazone Formation: Condensation with thiosemicarbazide (B42300), a reaction noted in the synthesis of biologically active indole derivatives. rsc.org

The aldehyde group can also participate in multicomponent reactions, serving as a key building block for the synthesis of diverse heterocyclic compounds.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. bhu.ac.in However, the presence of substituents, such as the 2-carbaldehyde and the N-benzyl group, significantly influences the regioselectivity and reactivity of these transformations. Nucleophilic substitution on the indole ring is less common but can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. youtube.com

Regioselectivity and Site-Specific Reactivity Studies

Indole itself typically undergoes electrophilic substitution preferentially at the C3 position. bhu.ac.instackexchange.com This is because the intermediate cation formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.instackexchange.com

However, in this compound, the C2 and C3 positions are already substituted. Therefore, electrophilic attack is directed to the benzene portion of the indole ring. The precise position of substitution on the benzene ring (C4, C5, C6, or C7) will be influenced by the electronic effects of the existing substituents. The electron-withdrawing nature of the 2-carbaldehyde group deactivates the pyrrole (B145914) ring towards electrophilic attack.

Nucleophilic substitution reactions on the indole ring are generally difficult due to its electron-rich nature. youtube.com However, the presence of a strong electron-withdrawing group can facilitate such reactions. youtube.comnii.ac.jp For instance, in 1-methoxy-6-nitroindole-3-carbaldehyde, the nitro group activates the ring, allowing for nucleophilic substitution at the C2 position. nii.ac.jp While this compound lacks such a strong activating group on the benzene ring, the possibility of nucleophilic attack under forcing conditions or with highly reactive nucleophiles cannot be entirely ruled out.

Influence of the N-Benzyl Group on Aromatic Reactivity

The N-benzyl group attached to the indole nitrogen has both steric and electronic effects that modulate the reactivity of the ring system.

Steric Effects: The bulky benzyl (B1604629) group can sterically hinder the approach of reagents to the positions adjacent to the nitrogen atom, namely the C2 and C7 positions. This steric hindrance can influence the regioselectivity of substitution reactions.

Electronic Effects: The benzyl group is generally considered to be weakly electron-donating through an inductive effect (+I effect). This can slightly increase the electron density of the indole ring, potentially enhancing its reactivity towards electrophiles compared to an N-unsubstituted indole. However, this effect is often overshadowed by the steric bulk and the electronic influence of other substituents on the ring. In some contexts, the N-substituent can also play a crucial role in directing metallation reactions, which are precursors to many substitution reactions. For example, N-protecting groups can direct lithiation to the C2 position. bhu.ac.in While the primary role of the N-benzyl group in many syntheses is that of a protecting group, its influence on the electronic environment and steric accessibility of the indole ring is an important consideration in predicting its chemical behavior. researchgate.net

Condensation Reactions for the Synthesis of Diverse Derivatives

The aldehyde functional group at the C2 position of the indole scaffold is a versatile handle for a variety of condensation reactions, leading to the synthesis of a wide range of heterocyclic derivatives. However, specific examples and detailed research findings for this compound are not well-documented in the available literature.

Schiff Base Formation and Imine Derivatives

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic chemistry. For indole aldehydes, this reaction is commonly employed to synthesize derivatives with diverse biological activities. ajchem-b.comnih.govoncologyradiotherapy.com Studies have detailed the synthesis of Schiff bases from unsubstituted 1H-indole-2-carbaldehyde and other derivatives like 3-chloro-1H-indole-2-carbaldehyde. ajchem-b.comnih.gov These reactions typically involve refluxing the indole aldehyde with a primary amine in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. ajchem-b.com However, a specific, documented protocol for the synthesis of Schiff bases directly from this compound could not be found in the reviewed search results.

Synthesis of Thiosemicarbazone and Hydrazone Analogues

Thiosemicarbazones and hydrazones are important classes of compounds, often synthesized via the condensation of an aldehyde with thiosemicarbazide or a hydrazine (B178648) derivative, respectively. These compounds are of significant interest due to their wide range of pharmacological properties. rsc.orgmdpi.com

The synthesis of thiosemicarbazones from the isomeric 1-benzyl-1H-indole-3-carbaldehyde is well-documented, involving the reflux of the aldehyde with various thiosemicarbazide derivatives in ethanol with a catalytic amount of acetic acid. rsc.org Similarly, procedures for unsubstituted indole-3-carbaldehyde thiosemicarbazone are known. nih.gov Commercial listings for hydrazone derivatives of 1-benzyl-1H-indole-3-carbaldehyde also exist. sigmaaldrich.comsigmaaldrich.com Despite the established reactivity of the aldehyde group, specific experimental procedures and detailed research findings for the synthesis of thiosemicarbazone or hydrazone analogues starting from this compound are not present in the surveyed literature.

Claisen-Schmidt Condensation for Chalcone (B49325) Structures

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (or ketone) and another carbonyl compound to form an α,β-unsaturated ketone, a core structure of chalcones. Chalcones derived from indole scaffolds are of great interest in medicinal chemistry. nih.gov

The literature describes the synthesis of indole-based chalcones, but typically through the condensation of an indole-3-carbaldehyde with an acetophenone. nih.gov There are also reports of difficulties in preparing chalcones from N-benzylated indole carboxaldehydes, which may result in a mixture of products including unreacted starting materials. researchgate.net No specific, successful Claisen-Schmidt condensation reaction using this compound as the aldehyde component to form a chalcone structure has been found in the reviewed scientific papers.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various other electronic properties with a good balance of accuracy and computational cost.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves finding the minimum energy structure on the potential energy surface. For a molecule like 1-benzyl-1H-indole-2-carbaldehyde, this would involve optimizing bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds connecting the benzyl (B1604629) group to the indole (B1671886) nitrogen and the carbaldehyde group to the indole ring. Different rotational conformers can exist, and DFT calculations can predict their relative stabilities. For instance, studies on the related compound, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have shown that the rotational barrier around the S-N bond is in the range of 2.5–5.5 kcal/mol, indicating the presence of different stable conformers. nih.gov In a crystal structure analysis of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the phenyl ring of the phenylsulfonyl group was found to form a dihedral angle of 76.24 (7)° with the indole ring system. synthonix.com For this compound, a similar V-shape, with a distinct dihedral angle between the benzyl and indole moieties, would be expected.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Indole Derivative (1-(phenylsulfonyl)-1H-indole-2-carbaldehyde)

ParameterBond/AngleValue
Bond Length (Å)N1-S11.681(2)
S1-O21.428(2)
S1-O31.427(2)
S1-C151.760(3)
Bond Angle (°)O3-S1-O2120.63(10)
O3-S1-N1108.30(11)
O2-S1-N1107.82(11)
N1-S1-C15104.80(8)
Dihedral Angle (°)C10-N1-S1-C15-76.2(2)

Data is illustrative and based on the crystal structure of a related compound. synthonix.com

Once the optimized geometry is obtained, DFT calculations can be used to compute the vibrational frequencies of the molecule. These calculated frequencies correspond to the different modes of vibration (stretching, bending, twisting) of the atoms. The resulting theoretical vibrational spectrum can be compared with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, to confirm the molecular structure and aid in the assignment of experimental spectral bands.

For example, in studies of salicylaldehyde-based thiosemicarbazones, the disappearance of the C=O stretching peak and the appearance of a new C=N stretching vibration in the IR spectra confirmed the formation of the Schiff base. cymitquimica.comresearchgate.net For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the aromatic rings, and the various vibrations of the indole and benzyl skeletons. Research on quinoline-2-carbaldehyde benzoyl hydrazone has demonstrated the use of DFT (at the B3LYP/6-31G(d) level) to predict vibrational wavenumbers, which were then correlated with experimental FT-IR data. orgsyn.org

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related Hydrazone Derivative (cm⁻¹)

AssignmentCalculated Frequency (B3LYP/6-31G(d))Experimental Frequency (FT-IR)
N-H Stretch35243375
C=O Stretch17141675
C=N Stretch16241655
N-H In-plane bend-1210
N-H Out-of-plane bend-888

Data is illustrative and based on studies of a related hydrazone. orgsyn.org

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Chemical Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sigmaaldrich.combldpharm.com

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be located primarily on the electron-rich indole ring system, while the LUMO would be expected to be concentrated on the electron-withdrawing carbaldehyde group. This distribution would suggest that the molecule is susceptible to electrophilic attack on the indole ring and nucleophilic attack at the carbonyl carbon. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. In a study of salicylaldehyde (B1680747) thiosemicarbazones, the calculated HOMO-LUMO energy gaps were in the range of 4.133–4.186 eV. cymitquimica.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. bldpharm.com

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom of the aldehyde group, making it a likely site for protonation and hydrogen bonding. nih.gov Regions of positive potential (blue) would likely be found around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions.

Computational Studies on Nonlinear Optical (NLO) Properties and Material Design

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. cymitquimica.com

Indole derivatives are known to possess NLO properties due to the presence of an electron-donating indole ring and an electron-withdrawing group, which facilitates intramolecular charge transfer. For this compound, the indole ring acts as a donor and the carbaldehyde group as an acceptor. DFT calculations could quantify the NLO response of this molecule. Studies on similar donor-acceptor systems, such as Indole-7-carboxaldehyde, have shown that such molecules can exhibit significant NLO behavior, with calculated hyperpolarizability values being several times higher than that of urea, a standard NLO material.

Molecular Docking and Dynamics Simulations for Mechanistic Insights into Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. The process involves placing the ligand (in this case, this compound or its derivatives) into the binding site of a protein and scoring the different poses based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the system, including conformational changes and the nature of intermolecular interactions such as hydrogen bonds and hydrophobic interactions. While no specific docking studies for this compound are reported, derivatives of N-benzyl indole have been investigated as potential inhibitors of enzymes like tyrosinase, with docking studies revealing key interactions within the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in modern chemistry and drug discovery. jocpr.comopenresearchlibrary.org These models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties or biological activity. jocpr.comjocpr.com By establishing this relationship, QSAR models can predict the properties of new or untested compounds, thereby guiding research and development efforts in a more efficient manner. openresearchlibrary.orgjocpr.com The fundamental principle of QSAR is that the structural features of a molecule, such as its size, shape, and electronic properties, determine its activity. jocpr.com

QSAR studies are particularly valuable for series of structurally related compounds, such as indole derivatives. The indole scaffold is a common feature in many biologically active molecules, and understanding how modifications to this structure influence its properties is of significant interest. jocpr.comnih.gov For instance, QSAR models have been successfully developed for various classes of indole derivatives to predict their biological activities, including their potential as anticancer agents or enzyme inhibitors. nih.goveurjchem.com

In a typical QSAR study, a dataset of compounds with known activities is used to build the model. nih.gov The structures of these compounds are characterized by a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression, are then employed to identify the descriptors that have the most significant correlation with the observed activity. eurjchem.com

A recent study on thiosemicarbazone-indole derivatives provides a compelling example of QSAR in action. nih.gov In this research, a QSAR model was constructed to predict the antiproliferative activity of these compounds against prostate cancer cells. The model, which was built using a genetic function algorithm, demonstrated a high predictive capacity, with a coefficient of determination (R²) of 0.972517. nih.gov This indicates a strong correlation between the selected molecular descriptors and the biological activity of the compounds. The robustness of the model was further confirmed through various validation techniques. nih.gov

The following table presents the biological, computed, and residual pIC50 values for a selection of thiosemicarbazone-indole compounds from the aforementioned study, illustrating the predictive power of the developed QSAR model.

CompoundBiological pIC50Computed pIC50Residual pIC50
14.8864.909-0.023
24.6384.6090.029
34.6384.6090.029
44.6584.6090.049
54.6024.609-0.007
64.7964.7290.067
74.6584.729-0.071
84.7214.729-0.008
94.6584.699-0.041
104.6994.6990.000
114.6204.699-0.079
124.6994.6990.000
134.6584.699-0.041
144.6204.699-0.079
154.6994.6990.000
164.6584.699-0.041
174.6204.699-0.079
184.6994.6990.000
194.6584.699-0.041
204.6204.699-0.079
214.6994.6990.000
224.6584.699-0.041
234.6204.699-0.079
244.6994.6990.000
254.6584.699-0.041
264.6204.699-0.079
274.6994.6990.000
284.6584.699-0.041
294.6204.699-0.079
304.6994.6990.000
314.6584.699-0.041
324.6204.699-0.079
334.6994.6990.000
344.6584.699-0.041
354.6204.699-0.079

Table adapted from a study on thiosemicarbazone-indole derivatives. nih.gov

Similarly, another study focused on N-Arylsulfonyl-Indole-2-Carboxamide derivatives as inhibitors of Fructose-1,6-Bisphosphatase, an important target in diabetes research. biorxiv.org The researchers developed both linear and nonlinear QSAR models, with the Gradient Boosting Regression model showing excellent correlation and predictive power. biorxiv.org This highlights the versatility of QSAR in modeling complex biological systems.

While a specific QSAR study focused solely on this compound is not prominently featured in the literature, the extensive application of QSAR to various indole derivatives strongly suggests that such models could be readily developed for this compound as well. jocpr.comnih.goveurjchem.com The insights gained from such a model would be invaluable for predicting its physicochemical properties and potential biological activities, thereby facilitating its further investigation and application.

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

The strategic placement of the aldehyde group at the 2-position of the 1-benzyl-1H-indole core renders it a highly valuable precursor for the synthesis of a wide array of complex heterocyclic systems. The benzyl (B1604629) group at the nitrogen atom not only serves as a protecting group but also influences the electronic properties and reactivity of the indole (B1671886) ring.

Precursor in the Synthesis of Polycyclic Nitrogen Heterocycles

While direct applications of 1-benzyl-1H-indole-2-carbaldehyde in the synthesis of polycyclic nitrogen heterocycles are an area of ongoing research, the utility of the closely related 1-benzyl-1H-indole-2-carbonitrile scaffold in constructing such complex systems has been well-documented. This provides strong evidence for the potential of the carbaldehyde analogue in similar synthetic strategies.

Research has demonstrated the successful synthesis of 1-benzyl-3-iodo-1H-indole-2-carbonitrile, which serves as a key intermediate in a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions, including the Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings, allow for the introduction of diverse substituents at the 3-position of the indole ring, leading to the formation of highly functionalized and polysubstituted indole derivatives. nih.gov This approach highlights the potential of the this compound framework as a foundational element for building intricate, multi-ring nitrogen-containing heterocyclic structures.

The following table summarizes the types of cross-coupling reactions performed on a derivative of the 1-benzyl-1H-indole scaffold, illustrating the potential for creating polycyclic systems.

Cross-Coupling ReactionReactantsCatalyst SystemResulting Structure Type
Sonogashira Coupling Terminal alkynesPd(II) complex, CuIArylalkynyl-substituted indoles
Suzuki-Miyaura Coupling Boronic acids/estersPd(0) or Pd(II) complexAryl- or heteroaryl-substituted indoles
Stille Coupling OrganostannanesPd(0) complexAryl-, heteroaryl-, or vinyl-substituted indoles
Heck Coupling AlkenesPd(0) complexAlkenyl-substituted indoles

This data is based on reactions with 1-benzyl-3-iodo-1H-indole-2-carbonitrile, a close analogue of the title compound.

Scaffold for Divergent Organic Transformations and Libraries

The this compound scaffold is an excellent starting point for divergent organic synthesis, enabling the creation of diverse molecular libraries for biological screening and drug discovery. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations.

One notable example is the use of the related N-benzyl-1H-indole-2-carbohydrazide scaffold in the synthesis of a series of substituted compounds with potential anti-proliferative activity. mdpi.com In this research, the core indole structure was functionalized to create a library of molecules for biological evaluation. This demonstrates the principle of using the N-benzylated indole core as a template to generate a wide range of derivatives with varied biological profiles.

The reactivity of the aldehyde group in this compound allows for a variety of transformations, further expanding its utility in creating chemical libraries. These transformations can include, but are not limited to:

Reductive amination: To introduce diverse amine-containing side chains.

Wittig and related olefination reactions: To form carbon-carbon double bonds and extend the carbon framework.

Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can be further modified.

Oxidation: To the corresponding carboxylic acid, which can then undergo a range of amide coupling reactions.

Role in the Development of Novel Functional Materials

The inherent photophysical properties of the indole nucleus, combined with the potential for extensive conjugation and functionalization offered by the this compound structure, make it a promising candidate for the development of novel functional materials.

Synthesis of Fluorescent Probes and Luminescent Materials

While specific research detailing the use of this compound in the synthesis of fluorescent probes and luminescent materials is an emerging area, the broader class of indole derivatives is known for its fluorescent properties. The extended π-system of the indole ring often leads to intrinsic fluorescence, which can be modulated by the introduction of various substituents. The aldehyde group at the 2-position of this compound provides a convenient site for the attachment of other fluorophores or for the construction of larger conjugated systems that can enhance or alter the luminescent properties.

Contributions to Optoelectronic Material Precursors

The development of organic materials for optoelectronic applications is a rapidly growing field of research. The this compound scaffold possesses key structural features that make it a potential precursor for such materials. The indole moiety is an electron-rich heterocycle that can act as an effective hole-transporting unit in organic electronic devices. The ability to functionalize the molecule at the aldehyde position allows for the tuning of its electronic properties, such as the HOMO/LUMO energy levels, which is crucial for designing efficient optoelectronic materials. By incorporating this scaffold into larger polymeric or small-molecule systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research concerning 1-benzyl-1H-indole-2-carbaldehyde will undoubtedly prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key research avenues include the development of catalytic systems that replace stoichiometric reagents. For instance, the traditional Vilsmeier-Haack formylation, a common method for introducing the aldehyde group onto the indole (B1671886) ring, often employs stoichiometric amounts of phosphorus oxychloride and dimethylformamide, which can be environmentally problematic. Greener alternatives are being explored, such as using less toxic reagents or developing catalytic versions of this reaction. nih.govresearchgate.netrsc.orgrug.nl

Another promising area is the use of alternative energy sources to drive the synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for the synthesis of various indole derivatives. beilstein-journals.orgresearchgate.netorgsyn.org The application of microwave irradiation to the N-benzylation of the indole core and the subsequent formylation could offer a more energy-efficient route to this compound.

Solvent selection is another critical aspect of green synthesis. The exploration of reactions in aqueous media or under solvent-free conditions for the synthesis of functionalized indoles is an active area of research. nih.govnih.gov Developing robust protocols for the synthesis of this compound that utilize water as a solvent or are conducted in the absence of a solvent would represent a significant advancement in sustainability. Furthermore, the use of benzylic alcohols as green alkylating agents, where water is the only byproduct, is a more environmentally friendly alternative to benzyl (B1604629) halides for the N-benzylation step. nih.gov

Biocatalysis also presents an exciting frontier. The use of enzymes to catalyze the formylation or N-benzylation steps could offer high selectivity under mild reaction conditions, further enhancing the green credentials of the synthesis.

Green Chemistry ApproachPotential Application in Synthesis of this compoundAdvantages
Catalytic Systems Development of catalytic Vilsmeier-Haack or other formylation reactions.Reduces waste from stoichiometric reagents. nih.govresearchgate.netrsc.orgrug.nl
Microwave-Assisted Synthesis Application to both N-benzylation and formylation steps.Faster reaction times, potentially higher yields, and improved energy efficiency. beilstein-journals.orgresearchgate.netorgsyn.org
Alternative Solvents/Solvent-Free Performing reactions in water or without a solvent.Reduces use of volatile organic compounds (VOCs). nih.govnih.gov
Green Alkylating Agents Use of benzyl alcohol instead of benzyl halides for N-benzylation.Water as the only byproduct, avoiding halide waste. nih.gov
Biocatalysis Enzymatic N-benzylation or formylation.High selectivity, mild reaction conditions, and reduced environmental impact.

Investigation of Novel Reactivity Patterns and Catalytic Systems

The aldehyde functionality at the C-2 position of the 1-benzyl-1H-indole core is a versatile handle for a wide array of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns and developing innovative catalytic systems to exploit this.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations involving aldehydes. nih.gov The application of NHC catalysis to this compound could enable a range of enantioselective reactions, leading to the synthesis of complex chiral molecules. For example, NHC-catalyzed annulation reactions could be explored to construct novel heterocyclic systems fused to the indole core. rsc.org

The indole nucleus is known to participate in Friedel-Crafts reactions, and the presence of the N-benzyl group can influence the regioselectivity and reactivity of such transformations. nih.gov Investigating the catalytic asymmetric Friedel-Crafts reactions of this compound with various electrophiles could provide access to a diverse range of enantioenriched indole derivatives.

Furthermore, the development of dual catalytic systems, combining, for example, a transition metal catalyst with a photoredox catalyst, could unlock new reaction pathways for the functionalization of the indole ring. researchgate.net This could allow for novel C-H functionalization reactions at various positions of the this compound scaffold, providing a direct route to more complex derivatives without the need for pre-functionalized starting materials.

The reactivity of the aldehyde can also be harnessed in multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step. Designing new multicomponent reactions that incorporate this compound as a key component will be a significant area of future research.

Catalytic System/Reaction TypePotential Transformation of this compoundPotential Outcomes
N-Heterocyclic Carbene (NHC) Catalysis Asymmetric annulation and other aldehyde transformations.Access to novel, chiral, fused-indole heterocyclic systems. rsc.orgnih.gov
Asymmetric Friedel-Crafts Reactions Reaction with various electrophiles at the C-3 position or on the benzene (B151609) ring.Synthesis of enantioenriched indole derivatives with potential biological activity. nih.gov
Dual Catalysis (e.g., Transition Metal/Photoredox) C-H functionalization at various positions on the indole scaffold.Direct and efficient synthesis of complex, functionalized indoles. researchgate.net
Multicomponent Reactions Use as a key building block in one-pot, multi-step syntheses.Rapid generation of molecular diversity and complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from the laboratory bench to industrial-scale production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions to many of these challenges, including improved safety, scalability, and reproducibility.

The integration of the synthesis of this compound into a continuous flow process is a key area for future development. nih.govresearchgate.netuc.pt Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The inherent safety advantages of flow chemistry, particularly when dealing with potentially hazardous reagents or exothermic reactions, make it an attractive approach for the synthesis of this compound.

Automated synthesis platforms can be employed to rapidly screen reaction conditions and optimize the synthesis of this compound and its derivatives. nih.govresearchgate.netrug.nl These platforms can perform a large number of experiments in parallel, significantly accelerating the discovery of new reaction conditions and the exploration of the substrate scope. The use of automated systems can also facilitate the creation of libraries of this compound derivatives for high-throughput screening in drug discovery programs.

The combination of flow chemistry and automated synthesis could lead to the development of fully automated, on-demand manufacturing processes for this compound and its derivatives. This would enable the rapid and efficient production of these compounds for a variety of applications.

TechnologyApplication to this compoundKey Advantages
Flow Chemistry Continuous synthesis of the target compound and its derivatives.Improved safety, scalability, reproducibility, and process control. nih.govresearchgate.netuc.pt
Automated Synthesis High-throughput screening of reaction conditions and library synthesis.Accelerated optimization, rapid exploration of chemical space. nih.govresearchgate.netrug.nl
Integrated Platforms Combination of flow chemistry and automation for on-demand synthesis.Efficient, flexible, and automated production of target molecules.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The unique structural features of this compound, including its aromatic indole and benzyl groups, as well as the polar aldehyde functionality, make it an intriguing candidate for applications in supramolecular chemistry and self-assembly.

The planar indole ring system can participate in π-π stacking interactions, a key driving force in the formation of supramolecular assemblies. The benzyl group provides an additional aromatic ring that can also engage in these interactions, potentially leading to the formation of well-ordered, one-, two-, or three-dimensional structures.

The aldehyde group can act as a hydrogen bond acceptor, allowing for the formation of hydrogen-bonded networks with suitable donor molecules. This could be exploited to direct the self-assembly of this compound into specific architectures. Furthermore, the aldehyde can be chemically modified to introduce other functional groups that can participate in a wider range of non-covalent interactions, such as halogen bonding or coordination to metal ions.

Future research in this area could focus on the design and synthesis of derivatives of this compound that are specifically tailored for self-assembly. For example, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases, while the incorporation of charged groups could enable self-assembly in aqueous environments.

The potential applications of such self-assembled materials are vast and could include areas such as organic electronics, sensing, and drug delivery. The ability to control the self-assembly of this compound-based molecules at the nanoscale could lead to the development of novel materials with unique and tunable properties.

Structural FeatureRole in Supramolecular ChemistryPotential Outcome
Aromatic Indole and Benzyl Rings Participate in π-π stacking interactions.Formation of ordered, multi-dimensional supramolecular structures.
Aldehyde Group Acts as a hydrogen bond acceptor.Directs the formation of hydrogen-bonded networks.
Chemical Modifiability Introduction of other functional groups.Enables a wider range of non-covalent interactions and tailored self-assembly.

Q & A

Q. What are common synthetic routes for 1-benzyl-1H-indole-2-carbaldehyde in natural product synthesis?

The compound is frequently synthesized via the imino-Stetter reaction , which involves coupling this compound with other intermediates to form biindoles. This method was employed in the synthesis of arcyriaflavin A, where the aldehyde group acts as a key electrophile in forming C–C bonds . Alternative approaches include Cadogan cyclization under modified conditions (e.g., Mo-catalyzed, low-temperature protocols) to generate indole cores .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation typically involves NMR spectroscopy (¹H/¹³C) to identify aldehyde protons (~9–10 ppm) and benzyl substituents. X-ray crystallography using programs like SHELXL is critical for resolving stereochemical ambiguities. For example, SHELX refinement protocols enable precise determination of bond angles and torsional strain in indole derivatives .

Q. What safety protocols are recommended for handling this compound?

Researchers must wear PPE (gloves, goggles, lab coats) to avoid dermal contact. Waste containing aldehydes should be segregated and disposed via professional biohazard services to prevent environmental contamination. Reactive intermediates may require inert-atmosphere handling (e.g., gloveboxes) .

Advanced Research Questions

Q. How can Cadogan cyclization be optimized for synthesizing indole derivatives like this compound?

Optimizing reaction temperature and catalyst choice (e.g., Mo-based systems) reduces side reactions. Lower temperatures (e.g., 80–100°C) improve regioselectivity, while stoichiometric control of reagents minimizes over-oxidation. Post-reaction purification via column chromatography (hexane/EtOAc gradients) enhances yield .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Iterative refinement using complementary techniques is essential. For instance, discrepancies between NMR and X-ray data can arise from dynamic effects (e.g., rotational isomerism). Computational tools like DFT calculations validate experimental data by modeling electronic environments. SHELX’s robust refinement algorithms also mitigate crystallographic ambiguities .

Q. How do computational tools predict feasible synthetic routes for novel indole-carbaldehyde derivatives?

Databases like PISTACHIO , REAXYS , and BKMS_METABOLIC use retrosynthetic algorithms to propose high-yield pathways. For example, prioritizing template relevance and plausibility scoring identifies optimal precursors (e.g., benzyl halides, indole scaffolds). Machine learning models further refine route feasibility by analyzing reaction thermodynamics .

Q. What methodologies ensure reproducibility in synthesizing this compound?

Adhere to ICMJE standards by documenting:

  • Reagent purity (e.g., ≥97% confirmed via HPLC).
  • Reaction conditions (temperature, solvent ratios, catalyst loading).
  • Characterization data (full NMR assignments, crystallographic CIF files). Reproducibility is enhanced by open-source tools like SHELX for crystallographic validation .

Data Analysis & Reporting

Q. How should researchers statistically analyze discrepancies in synthetic yields?

Apply multivariate regression to correlate yield with variables (temperature, catalyst type). ANOVA identifies significant factors, while error bars in graphical plots highlight variability. Outliers may indicate unaccounted side reactions (e.g., aldehyde oxidation) .

Q. What criteria validate the use of this compound in biological studies?

Ensure purity >95% (via LC-MS), stability under assay conditions (pH/temperature), and absence of endotoxins . Biological activity (e.g., antitumor, antiviral) must be benchmarked against positive controls, with dose-response curves confirming IC₅₀ values .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry84–86°C (analog)
¹H NMR (Aldehyde Proton)400 MHz, CDCl₃δ 10.2 (s, 1H)
Crystallographic R-factorSHELXL Refinement<0.05
Synthetic Yield (Optimized)Cadogan Cyclization85–98%

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.